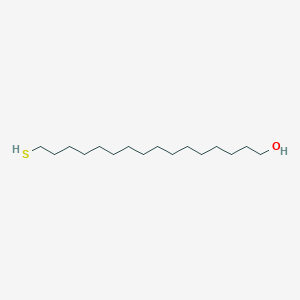

16-Mercapto-1-hexadecanol

描述

Structure

3D Structure

属性

IUPAC Name |

16-sulfanylhexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUQGBJWKWOITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCS)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396084 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114896-32-1 | |

| Record name | 16-sulfanylhexadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 16 Mercapto 1 Hexadecanol and Derivatives

Established Synthetic Pathways for 16-Mercapto-1-hexadecanol as a Chemical Building Block

The synthesis of this compound is not trivial and several routes have been developed to produce this important chemical building block. One common strategy involves the conversion of a bifunctional starting material containing a hydroxyl group and a group that can be transformed into a thiol.

A prevalent method starts with 16-bromohexadecanoic acid. The carboxylic acid is first reduced to the corresponding alcohol, 16-bromo-1-hexadecanol. This can be achieved using a reducing agent like borane (B79455) tetrahydrofuran (B95107) complex. The resulting bromo-alcohol is then converted to the thiol. This is typically done by reaction with a sulfur-containing nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis. The use of thiourea provides a more controlled way to introduce the thiol group, minimizing the formation of disulfide byproducts.

Another approach utilizes 1,16-hexadecanediol (B1329467) as the starting material. One of the hydroxyl groups is selectively protected, for example, as a tetrahydropyranyl (THP) ether. The remaining free hydroxyl group is then converted to a leaving group, such as a tosylate or mesylate. Subsequent reaction with a sulfur source, like potassium thioacetate, followed by deprotection of both the thioester and the protected alcohol yields this compound.

The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Regardless of the pathway, purification of the final product is crucial to remove any byproducts, such as disulfides, which can interfere with the formation of well-ordered self-assembled monolayers.

Strategies for Functionalization of the Terminal Hydroxyl Group of this compound

The terminal hydroxyl group of this compound provides a versatile handle for further chemical modification, allowing for the creation of surfaces with a wide range of chemical and physical properties. Once the this compound is assembled as a monolayer on a substrate, the exposed hydroxyl groups can be targeted for various derivatization reactions.

Esterification is a common strategy to functionalize the hydroxyl-terminated SAMs. For instance, reaction with acid anhydrides or acid chlorides in the presence of a base can introduce a variety of functional groups. A notable example is the reaction with trifluoroacetic anhydride (B1165640) (TFAA), which results in a trifluoroacetylated surface. acs.orgacs.orgresearchgate.netresearchgate.netacs.org This reaction is often used to quantify the number of accessible hydroxyl groups on the surface and to study the kinetics and efficiency of surface reactions. acs.orgacs.orgresearchgate.netacs.org The reaction with TFAA has been shown to proceed rapidly in both solvent and vapor phases, leading to nearly complete surface coverage. acs.orgacs.orgresearchgate.net

Another important functionalization strategy is the conversion of the hydroxyl groups to ethers. This can be achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which can then react with an alkyl halide. This allows for the introduction of a wide range of alkyl and aryl groups, tailoring the surface properties for specific applications.

Furthermore, the hydroxyl groups can be oxidized to aldehydes or carboxylic acids, which can then be used in subsequent reactions such as imine formation or amidation, respectively. These strategies significantly expand the chemical diversity of surfaces that can be created from this compound SAMs.

Chemical Derivatization Routes for Tailored Interfacial Architectures

The ability to derivatize this compound, either before or after its assembly into a monolayer, is key to creating tailored interfacial architectures. These architectures are crucial for a variety of applications, including biosensors, electronics, and fundamental studies of surface phenomena.

By synthesizing derivatives of this compound with different terminal functionalities, mixed monolayers can be created. For example, co-adsorption of this compound and a carboxyl-terminated alkanethiol can produce a surface with both hydroxyl and carboxyl groups. The ratio of these two components in the solution can be varied to control the density of each functional group on the surface.

The term "derivatization" broadly refers to the chemical conversion of a compound into a product with a similar structure, known as a derivative. google.com This process is fundamental in tailoring the properties of materials. In the context of this compound, derivatization of its terminal hydroxyl group allows for the attachment of a wide array of molecules, including biomolecules like proteins and DNA, fluorescent dyes, and electroactive species. For example, a hydroxyl-terminated SAM can be activated and then reacted with the amine groups of a protein to create a bio-interactive surface.

The stepwise synthesis on a SAM surface allows for the construction of complex, multi-layered architectures. For instance, a hydroxyl-terminated SAM can be functionalized with a linker molecule, which can then be used to attach another layer of molecules. This layer-by-layer assembly approach provides precise control over the composition and structure of the interfacial region.

Methodological Considerations for Research-Grade Synthesis and Purification

The synthesis and purification of research-grade this compound and its derivatives require meticulous attention to detail to ensure high purity, which is critical for the formation of well-ordered and defect-free self-assembled monolayers.

Synthesis Considerations: During synthesis, it is important to use high-purity starting materials and anhydrous solvents to minimize side reactions. The choice of reagents and reaction conditions should be optimized to maximize the yield of the desired product while minimizing the formation of byproducts, particularly the corresponding disulfide. The disulfide can be formed by oxidation of the thiol, and its presence can significantly disrupt the packing and ordering of the SAM.

Purification Techniques: After synthesis, a rigorous purification protocol is necessary. Common purification methods include:

Column Chromatography: This is a widely used technique to separate the desired product from impurities based on their differential adsorption to a stationary phase. For this compound, silica (B1680970) gel chromatography is often employed.

Recrystallization: This method is effective for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.

Distillation: For volatile derivatives, distillation under reduced pressure can be an effective purification method.

Characterization and Quality Control: To ensure the purity of the final product, a combination of analytical techniques should be used. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as the S-H and O-H stretches.

Elemental Analysis: This provides the percentage composition of elements (C, H, O, S) in the compound, which can be compared with the theoretical values.

For research-grade materials, a purity of 99% or higher is often required. sapphirebioscience.com Proper storage conditions, such as at 2-8 °C under a dry, inert atmosphere, are also crucial to prevent degradation and oxidation of the thiol group. sapphirebioscience.comfrontierspecialtychemicals.combiosynth.com

Self Assembled Monolayers Sams of 16 Mercapto 1 Hexadecanol

Fundamental Principles of Thiol Self-Assembly on Noble Metal Substrates

The formation of self-assembled monolayers of alkanethiols, such as 16-Mercapto-1-hexadecanol, on noble metal surfaces like gold, is a process driven by a strong, specific interaction between the sulfur headgroup of the thiol and the metal atoms. rsc.orgnih.gov This interaction leads to the chemisorption of the thiol molecules onto the substrate, forming a stable metal-thiolate bond. rsc.org The process is considered a prime example of self-organization, where individual molecules spontaneously arrange into a highly ordered, two-dimensional crystal-like structure. researchgate.net

The primary driving forces behind the self-assembly process are:

Chemisorption: The strong, exothermic reaction between the sulfur atom of the thiol and the gold surface is the initial and most crucial step. rsc.org There is ongoing discussion about the exact nature of this bond, with some studies suggesting the formation of a covalent S-Au bond through the dissociation of the S-H bond, while others propose non-dissociative physisorption. rsc.org

Van der Waals Interactions: The long alkyl chains of the this compound molecules interact with each other via van der Waals forces. These interactions contribute significantly to the ordering and stability of the monolayer, promoting a close-packed arrangement of the molecules.

Terminal Group Interactions: The nature of the terminal functional group, in this case, the hydroxyl (-OH) group of this compound, also influences the final structure and properties of the SAM. These terminal groups form the new interface between the substrate and the surrounding environment.

The self-assembly process is typically carried out by immersing a clean noble metal substrate, often a gold-coated slide, into a dilute solution of the thiol in a suitable solvent, such as ethanol (B145695). vt.edunih.gov

Kinetics and Thermodynamics of this compound Adsorption and Monolayer Formation

The formation of a this compound SAM is a dynamic process governed by both kinetic and thermodynamic factors. The adsorption of thiol molecules from the solution onto the substrate and their subsequent organization into a well-ordered monolayer occur over time.

The conditions under which the self-assembly process takes place significantly impact the quality and structure of the resulting monolayer. Key incubation parameters include:

Incubation Time: The duration of immersion of the substrate in the thiol solution is a critical factor. science.govresearchgate.net Initially, a rapid adsorption of molecules occurs, leading to a disordered layer. researchgate.net Over time, a slower reorganization process takes place, resulting in a more ordered and densely packed monolayer. researchgate.netresearchgate.net Studies have shown that the surface coverage and order of the monolayer can be studied as a function of incubation time. science.govresearchgate.net

Solvent: The choice of solvent can influence the solubility of the thiol and its interaction with the substrate, thereby affecting the kinetics of monolayer formation and the final structure. nih.govacs.org For instance, studies on mixed SAMs have shown that using chloroform (B151607) as a solvent can lead to a higher incorporation of a biotinylated thiol compared to ethanol. nih.govacs.orgresearchgate.net

Concentration: The concentration of the thiol solution can affect the initial rate of adsorption. A typical concentration used in SAM synthesis is in the millimolar (mM) range. inrim.it

Temperature: Temperature can influence the kinetics of adsorption and the mobility of the molecules on the surface, which is crucial for the annealing of defects and the formation of a well-ordered monolayer.

Annealing: Post-deposition annealing can be used to improve the order and stability of the SAM. researchgate.net However, excessive annealing can lead to the desorption and fragmentation of the monolayer. science.govresearchgate.net

Table 1: Influence of Incubation Conditions on SAM Formation

| Parameter | Effect on Monolayer |

|---|---|

| Incubation Time | Affects surface coverage and molecular ordering. Longer times generally lead to more ordered films. science.govresearchgate.netresearchgate.net |

| Solvent | Influences thiol solubility and adsorption kinetics, impacting the final monolayer structure. nih.govacs.orgresearchgate.net |

| Concentration | Affects the initial rate of adsorption. |

| Temperature | Influences adsorption kinetics and surface mobility of molecules. |

| Annealing | Can improve monolayer order, but excessive heat can cause degradation. science.govresearchgate.net |

The formation of a this compound SAM is generally understood to be a multi-step process. researchgate.net

Initial Adsorption: Thiol molecules rapidly adsorb onto the gold surface from the solution. In the early stages, this often results in the formation of disordered, low-density "lying-down" phases or islands of molecules. researchgate.netinrim.it

Monolayer Reorganization: This is a slower, rate-determining step where the adsorbed molecules undergo a phase transition. researchgate.net The alkyl chains straighten and align, and the molecules transition to a more upright orientation to maximize van der Waals interactions between the chains. researchgate.net This process involves conformational reconstruction and the realignment of the molecular axes with the surface normal. researchgate.net

Defect Annihilation: The final stage involves the slow removal of defects within the monolayer, such as domain boundaries and vacancies, leading to a more crystalline and well-ordered structure.

Thermodynamically, the self-assembly of thiols on gold is an enthalpy-driven process. nih.gov The formation of the strong gold-thiolate bond releases a significant amount of energy, which is the primary driving force for adsorption. nih.gov This exothermic enthalpy change is partially offset by a decrease in entropy, as the molecules become more ordered and confined on the surface. nih.gov

Structural Characterization of this compound SAMs

In a well-ordered this compound SAM, the long alkyl chains are tilted at a specific angle with respect to the surface normal. This tilt allows for optimal van der Waals interactions between the chains, leading to a dense and stable structure. The packing density is a measure of how closely the molecules are arranged within the monolayer. inrim.it The molecular orientation is dependent on this packing density. science.gov The ordering of the molecular arrangement is crucial for self-assembly and depends on the balance between intermolecular and molecule-substrate interactions. science.gov The free energy profiles of thiol SAMs are consistent with a transition from a stable lying-down phase at low densities to a standing-up phase at higher densities. inrim.it

The surface coverage refers to the fraction of the substrate surface that is covered by the thiol molecules. Achieving high surface coverage is essential for many applications of SAMs. The structure of the film can be modulated by various factors, including the incubation conditions and the introduction of other molecules to form mixed monolayers. nih.gov For example, in binary SAMs of this compound and a biotinylated thiol, the ratio of the two components in the monolayer is influenced by their ratio in the incubation solution and the solvent used. nih.govacs.orgresearchgate.net This allows for the tuning of the surface properties. The initial stages of SAM formation may involve island growth, which then coalesces into a more uniform film. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethanol |

| Chloroform |

| N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide |

| Gold |

| Silver |

| 7-mercapto-4-methylcoumarin |

| 3-mercapto-propanoic acid |

| Octadecyltrichlorosilane |

| 16-mercaptohexadecyl amine hydrochloride |

| Tetradecanthiol |

| 16-mercaptohexadecanoic acid |

| 6-Mercapto-1-hexanol (B159029) |

| 11-mercapto-1-undecanol (B1218877) |

| 8-mercapto-1-octanol (B1609981) |

| 4-hydroxyphenyl valerate (B167501) |

| p-nitrophenyl butyrate |

| Cysteamine |

| 11-mercaptoundecanoic acid |

| Trifluoroacetic anhydride (B1165640) |

| Cetyl alcohol |

Thermal Annealing Effects on SAM Order and Stability

The structural integrity and mechanical properties of self-assembled monolayers of this compound on gold substrates are significantly influenced by post-formation thermal annealing. researchgate.net Studies utilizing atomic force microscopy (AFM) have investigated the effects of annealing on the monolayer's order, surface coverage, and stability. The research indicates that while annealing can potentially improve the order of the SAM, there is a critical threshold beyond which the process becomes destructive. researchgate.net

Excessive or prolonged annealing has been shown to cause the defragmentation and desorption of the SAM. researchgate.net This degradation is attributed to the breaking of the hydrocarbon bonds within the alkanethiol chains at elevated temperatures. researchgate.net The process allows for the determination of mechanical properties such as detach separation, pull-off force, and work of adhesion for both the as-grown and annealed SAMs, providing insight into the monolayer's robustness. researchgate.net

| Treatment | Observation | Implication | Analytical Technique |

| As-Grown SAM | Baseline structural and mechanical properties established. | Provides a reference for annealing effects. | Atomic Force Microscopy (AFM) |

| Controlled Annealing | Potential for increased order and packing density. | Can be used to optimize monolayer quality. | Atomic Force Microscopy (AFM) |

| Excessive Annealing | Defragmentation and desorption of the monolayer. | Indicates thermal limits and degradation pathways. | Atomic Force Microscopy (AFM) |

Mixed Self-Assembled Monolayers Incorporating this compound

Mixed self-assembled monolayers provide a versatile platform for fine-tuning surface properties by combining two or more thiol components. Incorporating the hydrophilic, hydroxyl-terminated this compound with other thiols allows for precise control over surface characteristics like wettability, chemical reactivity, and biocompatibility. acs.orguni-tuebingen.de The final arrangement of the molecules on the surface can range from a homogeneously mixed layer to distinct, phase-separated domains, depending on the preparation conditions and the nature of the constituent molecules. researchgate.netpsu.edu

Design and Preparation of Binary and Multi-Component Thiol SAMs

The creation of mixed SAMs is typically achieved by immersing a gold substrate into a solution containing a mixture of two or more thiol compounds. acs.org The selection of thiols and the solvent system is a critical design step that dictates the final properties of the surface.

For example, binary SAMs have been prepared using this compound as a diluent thiol alongside a more functionalized thiol. acs.org In one such study, it was co-assembled with a biotinylated mercaptohexadecanamide to create a surface for biosensor applications. acs.org The preparation involved a 24-hour incubation of a gold substrate in a solution containing both thiols. acs.org

Another common application is the control of surface energy. Mixed SAMs of this compound and the methyl-terminated hexadecanethiol have been prepared to systematically vary surface wettability. acs.org These films are typically formed by incubating gold-coated slides in an ethanol solution with a total thiol concentration of 2 mM for 12 to 16 hours. acs.org Similarly, mixed monolayers of this compound and 16-mercapto-1-hexadecanoic acid have been used to create surfaces with varying charge densities. researchgate.net

| Thiol 1 | Thiol 2 | Solvent(s) | Application |

| This compound | N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide | Ethanol, Chloroform | Biosensor development, protein binding. acs.org |

| This compound | Hexadecanethiol | Ethanol | Control of surface wettability. acs.org |

| This compound | 16-Mercapto-1-hexadecanoic acid | Not Specified | Control of surface charge. researchgate.net |

Control of Surface Composition and Heterogeneity in Mixed SAMs

The final composition of a mixed SAM on a substrate is not always directly proportional to the molar ratio of the components in the deposition solution. acs.org Several factors, including intermolecular interactions, chain length, and the choice of solvent, can significantly influence the preferential adsorption of one thiol over another, allowing for precise control over the surface composition and its heterogeneity. acs.orgkobv.de

A key factor in controlling the surface composition is the solvent used during SAM formation. acs.org In the preparation of binary SAMs of this compound and a biotinylated thiol, the solvent choice had a profound impact. acs.org When using chloroform, only marginal fractions of the biotinylated thiol in the solution were needed to achieve a maximal surface density. acs.org In contrast, significantly higher concentrations of the biotinylated thiol were required in an ethanolic solution to achieve the same surface coverage. acs.org This demonstrates that chloroform facilitates the incorporation of the biotinylated component more efficiently than ethanol. acs.org

| Solvent | Solution Ratio (this compound / Biotinylated Thiol) for Maximal Streptavidin Binding | Finding |

| Chloroform | ~1000:1 | Favors incorporation of the biotinylated thiol into the SAM. acs.org |

| Ethanol | ~50:1 | Requires a much higher concentration of the biotinylated thiol for the same effect. acs.org |

This control over surface composition directly translates to control over surface properties. In mixed SAMs of this compound and hexadecanethiol, varying the molar proportion of the two components allows for a systematic adjustment of the surface's wettability. acs.org Furthermore, these particular mixed films were observed to be highly uniform, indicating a homogeneous distribution of the two thiol species rather than the formation of large, segregated domains. acs.orgresearchgate.net This ability to control not only the chemical composition but also the spatial arrangement of functional groups is crucial for designing advanced materials and interfaces. researchgate.net

Advanced Characterization Techniques for 16 Mercapto 1 Hexadecanol Sams

Spectroscopic Methodologies for Chemical and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the formation of 16-Mercapto-1-hexadecanol SAMs, assessing their chemical integrity, and understanding the orientation of the constituent molecules.

Infrared Reflection-Absorption Spectroscopy (IRAS), often performed using a Fourier-Transform Infrared (FTIR) spectrometer, is a powerful non-destructive technique for probing the vibrational characteristics of molecules on reflective surfaces like gold. For this compound SAMs, IRAS provides critical information regarding the conformational order of the alkyl chains and the presence of terminal functional groups.

A key indicator of a well-ordered, all-trans conformation of the hydrocarbon chains in the monolayer is the position of the asymmetric (d⁻) and symmetric (d⁺) methylene (B1212753) (CH₂) stretching vibrations. The absence of the S-H stretching band, typically observed around 2550 cm⁻¹, is a definitive confirmation of the covalent attachment of the thiol headgroup to the gold substrate.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| Asymmetric CH₂ Stretching (d⁻) | ~2919 | Indicates a well-ordered, crystalline-like alkyl chain structure. |

| Symmetric CH₂ Stretching (d⁺) | ~2851 | Consistent with a high degree of conformational order (all-trans). |

| S-H Stretching | Absent (typically ~2550) | Confirms the cleavage of the S-H bond and formation of a gold-thiolate bond. |

This table presents typical FTIR peak assignments for well-ordered alkanethiol SAMs, including those of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound SAMs, XPS is crucial for verifying the presence of the monolayer and confirming the integrity of the sulfur-gold bond.

High-resolution XPS spectra of the S 2p, C 1s, and O 1s regions provide detailed chemical state information. The S 2p spectrum is particularly informative, with the binding energy of the S 2p₃/₂ peak confirming the formation of a thiolate bond to the gold surface. Analysis of the C 1s and O 1s spectra confirms the presence of the alkyl chain and the terminal hydroxyl group, respectively.

| Core Level | Typical Binding Energy (eV) | Interpretation |

| Au 4f | ~84.0 (Au 4f₇/₂) | Characteristic of the gold substrate. |

| S 2p | ~162-163.5 | Indicative of sulfur covalently bonded to gold (thiolate). researchgate.net |

| C 1s | ~285.0 | Corresponds to the hydrocarbon backbone of the alkanethiol. |

| O 1s | ~533.0 | Confirms the presence of the terminal hydroxyl (-OH) group. |

This table provides representative XPS binding energies for the elemental constituents of a this compound SAM on a gold substrate.

Surface-Enhanced Raman Scattering (SERS) is a technique that offers significantly enhanced Raman signals from molecules adsorbed on rough metal surfaces. This enhancement allows for the detection of even a single molecule. wikipedia.orgresearchgate.net For this compound SAMs, SERS can provide detailed vibrational information, complementing IRAS data.

The SERS spectrum of an alkanethiol SAM is characterized by bands corresponding to C-S stretching, C-C stretching, and CH₂ vibrational modes. The position and relative intensities of these bands can provide insights into the conformation of the alkyl chains (gauche vs. trans). For instance, the C-S stretching region can exhibit different peaks for gauche and trans conformations of the C-C bond adjacent to the sulfur atom. scispace.com The enhancement of the Raman signal is contingent on the molecule being in close proximity to the SERS-active substrate, making it an ideal tool for studying surface-adsorbed species. dtu.dk

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| C-S Stretching | ~600-750 | Sensitive to the conformation of the alkyl chain near the sulfur headgroup. |

| C-C Stretching | ~1000-1150 | Provides information on the overall conformational order (trans vs. gauche) of the alkyl backbone. |

| CH₂ Twisting/Wagging | ~1200-1400 | Further confirms the presence and structure of the alkyl chains. |

This table outlines characteristic Raman peaks observed in the SERS spectra of alkanethiol SAMs.

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to image and analyze the chemical composition of surfaces. uwo.ca By bombarding the surface with a pulsed primary ion beam, secondary ions are emitted and their mass-to-charge ratio is determined by measuring their time of flight to a detector. This technique provides detailed molecular information about the outermost layer of the SAM.

For this compound SAMs, TOF-SIMS can identify characteristic molecular fragments, confirming the presence and integrity of the monolayer. Both positive and negative ion spectra are typically acquired. Negative ion spectra of alkanethiol SAMs often show fragments such as [M-H]⁻ (deprotonated parent molecule) and gold-thiolate clusters like [AuM]⁻. acs.orgresearchgate.net Positive ion spectra can reveal hydrocarbon fragments characteristic of the alkyl chain.

| Ion Type | Example Fragments | Interpretation |

| Negative Ions | [M-H]⁻, S⁻, SH⁻, [AuS]⁻, [AuM]⁻ | Confirms the presence of the deprotonated alkanethiol and its interaction with the gold substrate. |

| Positive Ions | CₓHᵧ⁺ | Characteristic fragmentation pattern of the alkyl backbone. |

This table lists common secondary ion fragments observed in TOF-SIMS analysis of alkanethiol SAMs on gold, where M represents the this compound molecule.

Microscopic and Nanomechanical Probing of Surface Topography and Properties

Microscopic techniques provide direct visualization of the SAM surface, revealing its topography, homogeneity, and the presence of any defects. Nanomechanical methods further allow for the quantification of surface properties like adhesion and friction.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. researchgate.net In the context of this compound SAMs, AFM is used to assess the morphology of the monolayer, including its uniformity, grain structure, and the presence of pinholes or other defects.

Force spectroscopy, a mode of AFM, measures the interaction forces between a sharp tip and the sample surface as a function of their separation. This allows for the quantification of surface properties such as adhesion and friction. For a hydroxyl-terminated SAM like that of this compound, the adhesion force is expected to be higher than that of a methyl-terminated SAM due to hydrogen bonding interactions. A study measuring the adhesion forces between a functionalized tip and various SAMs found that a hydroxyl-terminated surface exhibited a significantly higher adhesion force (8.9 nN) compared to a methyl-terminated surface (4.5 nN). researchgate.net

| AFM Mode | Information Obtained | Relevance to this compound SAMs |

| Topography Imaging | Surface roughness, domain size, presence of defects. | Assessment of monolayer quality and homogeneity. |

| Force Spectroscopy | Adhesion force, friction force. | Quantification of surface energy and nanomechanical properties related to the -OH terminus. |

This table summarizes the application of different AFM modes for the characterization of this compound SAMs.

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the atomic and molecular structure of surfaces. For this compound SAMs on atomically flat gold substrates, such as Au(111), STM provides direct evidence of the molecular arrangement and the presence of any structural defects.

High-resolution STM images reveal that this compound molecules typically form highly ordered, densely packed monolayers on Au(111). The molecules arrange themselves in a hexagonal lattice, driven by the strong sulfur-gold interaction at the thiol headgroup and van der Waals interactions between the long alkyl chains. The terminal hydroxyl groups are exposed at the monolayer-ambient interface, contributing to the surface's hydrophilic properties.

The formation of these well-ordered domains is influenced by several factors, including the deposition time, the temperature of the substrate during deposition, and the solvent used. researchgate.net STM studies on similar alkanethiol systems have shown that the self-assembly process can involve initial disordered phases that gradually evolve into more ordered structures. researchgate.net The presence of vacancy islands, which are depressions in the monolayer with the depth of a single gold atom, are also commonly observed with STM and are a characteristic feature of thiol SAMs on gold. researchgate.net

Table 1: Structural Features of Alkanethiol SAMs on Au(111) Observed by STM

| Feature | Description |

| Molecular Packing | Typically hexagonal close-packing |

| Common Defects | Vacancy islands, domain boundaries |

| Influencing Factors | Deposition time, temperature, solvent |

Quartz Crystal Microbalance with Dissipation (QCM-D) for Adsorption Kinetics and Mass Quantification

Quartz Crystal Microbalance with Dissipation (QCM-D) is a real-time, in-situ technique that monitors the formation of thin films on a sensor surface by measuring changes in the resonant frequency (Δf) and energy dissipation (ΔD) of a quartz crystal oscillator. nanoscience.comnanoscience.com This technique is particularly well-suited for studying the adsorption kinetics and quantifying the mass of this compound SAMs.

The formation of a this compound SAM on a gold-coated QCM-D sensor results in a decrease in the resonant frequency, which, for a rigid and thin film, is directly proportional to the adsorbed mass according to the Sauerbrey equation. nanoscience.combiolinscientific.com By monitoring Δf over time, the kinetics of the self-assembly process can be determined. Studies on similar thiol systems have shown that the adsorption process often follows a two-step mechanism: an initial rapid adsorption phase followed by a slower reorganization and ordering of the monolayer. rsc.org

The simultaneous measurement of the dissipation factor provides information about the viscoelastic properties of the forming monolayer. A low dissipation value indicates the formation of a rigid and compact film, which is characteristic of a well-ordered SAM. biolinscientific.com Conversely, a higher dissipation would suggest a more flexible or disordered layer. This dual-parameter measurement allows for a comprehensive understanding of the dynamics of SAM formation. nanoscience.com

Table 2: QCM-D Parameters for Monitoring SAM Formation

| Parameter | Information Provided | Expected Change for this compound SAM |

| Frequency (Δf) | Adsorbed mass | Decrease |

| Dissipation (ΔD) | Viscoelastic properties (rigidity/softness) | Low increase for a rigid monolayer |

Contact Angle Goniometry for Surface Wetting Properties

Contact angle goniometry is a widely used technique to determine the wettability of a surface by measuring the contact angle of a liquid droplet on it. For a this compound SAM, which presents a hydroxyl-terminated surface, water contact angle measurements are indicative of its hydrophilic nature.

The technique involves measuring both the advancing and receding contact angles to provide a more complete picture of the surface's wetting behavior. The advancing contact angle (θa) is measured as the liquid front moves over a dry surface, while the receding contact angle (θr) is measured as the liquid front retracts from a previously wetted area. biolinscientific.combiolinscientific.com The advancing angle is more sensitive to hydrophobic components of a surface, while the receding angle is more sensitive to hydrophilic components. biolinscientific.combiolinscientific.com

The difference between the advancing and receding angles is known as contact angle hysteresis (CAH). researchgate.net For an ideal, perfectly smooth, and chemically homogeneous surface, the hysteresis would be zero. However, real surfaces, including SAMs, exhibit some degree of hysteresis due to factors such as surface roughness, chemical heterogeneity, and molecular rearrangements at the interface. researchgate.netmdpi.com A low CAH value for a this compound SAM would indicate a highly uniform and well-ordered monolayer.

Table 3: Contact Angle Goniometry Parameters for Surface Wettability

| Parameter | Description | Relevance for this compound SAM |

| Advancing Contact Angle (θa) | Contact angle as liquid advances over a dry surface. biolinscientific.com | Indicates the initial interaction with the hydroxyl-terminated surface. |

| Receding Contact Angle (θr) | Contact angle as liquid recedes from a wetted surface. biolinscientific.com | Reflects the affinity of water for the hydrophilic surface. |

| Contact Angle Hysteresis (CAH) | The difference between θa and θr. researchgate.net | A measure of surface homogeneity and ideality. |

Surface Plasmon Resonance (SPR) Spectroscopy for Interfacial Interaction Analysis

Surface Plasmon Resonance (SPR) spectroscopy is a highly sensitive optical technique used to monitor molecular binding events at a surface in real-time and without the need for labels. nih.govspringernature.com A this compound SAM on a gold SPR sensor chip provides a functionalized surface for studying a wide range of interfacial interactions, such as protein adsorption.

In an SPR experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface in a solution. ox.ac.uk The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This response is recorded in real-time as a sensorgram, a plot of response units (RU) versus time. ox.ac.ukuomustansiriyah.edu.iq

The sensorgram provides detailed information about the kinetics of the interaction. The association phase shows the binding of the analyte to the ligand, from which the association rate constant (ka) can be determined. The dissociation phase, where a buffer solution flows over the surface, shows the release of the analyte from the ligand, allowing for the determination of the dissociation rate constant (kd). The equilibrium dissociation constant (KD), a measure of the binding affinity, can then be calculated from the ratio of kd to ka. nih.gov This allows for a quantitative analysis of how molecules interact with the hydroxyl-terminated surface of the this compound SAM.

Table 4: Kinetic Parameters from SPR Analysis

| Parameter | Description | Information Derived |

| Association Rate Constant (ka) | The rate at which the analyte binds to the immobilized ligand. | Speed of binding complex formation. |

| Dissociation Rate Constant (kd) | The rate at which the analyte-ligand complex dissociates. | Stability of the binding complex. |

| Equilibrium Dissociation Constant (KD) | The ratio of kd to ka (kd/ka). | Strength of the binding affinity (lower KD indicates stronger binding). |

Interfacial Reactivity and Functionalization of 16 Mercapto 1 Hexadecanol Sams

Chemical Derivatization of Terminal Hydroxyl Groups for Surface Modification

The terminal hydroxyl groups of 16-mercapto-1-hexadecanol SAMs serve as versatile chemical handles for tailoring the interfacial properties of the surface. Through standard organic reactions, the hydrophilic -OH surface can be converted to hydrophobic, charged, or reactive surfaces capable of further molecular recognition or layer assembly.

Esterification Reactions and Their Kinetics (e.g., with Trifluoroacetic Anhydride)

Esterification is a common and efficient method for the derivatization of hydroxyl-terminated SAMs. The reaction with anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), is particularly effective for converting the hydroxyl groups to their corresponding esters. This reaction transforms the hydrophilic, hydrogen-bond-donating surface into a hydrophobic, fluorinated surface.

The surface derivatization of this compound SAMs with TFAA has been shown to proceed with rapid kinetics and high efficiency. acs.org Studies involving both solvent- and vapor-phase reactions have demonstrated a nearly complete surface reaction, suggesting that the trifluoromethyl ester group does not impose significant steric hindrance. acs.org This high reactivity is attributed to the accessibility of the terminal hydroxyl groups in the well-ordered monolayer. acs.org

While specific kinetic data for the esterification of this compound SAMs with TFAA are not extensively detailed in the literature, studies on analogous systems, such as the esterification of mercaptoundecanol SAMs with TFAA, provide valuable insights. nih.gov The kinetics of this surface-confined reaction have been monitored using techniques like contact angle goniometry and X-ray photoelectron spectroscopy (XPS). nih.gov The data from these studies were found to be well-described by a Langmuir adsorption isotherm, indicating that the reaction rate is dependent on the concentration of the anhydride in the reaction medium and the availability of surface hydroxyl sites. nih.gov Friction force microscopy has also been employed to obtain quantitative information on the surface composition during the reaction, with results in excellent agreement with XPS and contact angle data. nih.gov

The esterification reaction can be influenced by various factors, including the solvent, reaction time, and concentration of the anhydride. For instance, in a study on wood esterification using TFAA as an impelling agent, the reaction was found to be rapid, with significant ester content achieved within 15 minutes. mdpi.com The quantity of the reagent also played a crucial role, with the ester content stabilizing after reaching a certain ratio of TFAA to hydroxyl groups. mdpi.com

| Parameter | Observation | Technique | Reference |

|---|---|---|---|

| Reaction Efficiency | Nearly complete surface reaction | FTIR, XPS, TOF-SIMS | acs.org |

| Reaction Kinetics | Rapid, well-described by Langmuir adsorption isotherm | Contact Angle Goniometry, XPS, FFM | nih.gov |

| Steric Hindrance | Trifluoromethyl ester group does not introduce significant steric hindrance | - | acs.org |

| Influencing Factors | Solvent, reaction time, reagent concentration | - | mdpi.com |

Strategies for Orthogonal Functionalization and Multilayer Construction

Orthogonal functionalization allows for the stepwise and selective modification of a surface to create complex, multifunctional interfaces. Starting with a this compound SAM, the hydroxyl groups can be selectively reacted or protected to allow for subsequent, independent chemical transformations. This strategy is fundamental for the construction of multilayer assemblies where each layer imparts a specific function.

One approach to multilayer construction involves the use of protecting groups. The terminal hydroxyl groups can be protected with a labile group, such as the acid-labile dimethoxytrityl (DMT) group. nih.gov This allows for chemical modifications on other parts of the molecule or in a mixed SAM. Subsequent deprotection with a mild acid regenerates the hydroxyl surface for the next layer of functionalization. nih.gov

Layer-by-layer (LbL) assembly is another powerful technique for building multilayer structures. While often associated with electrostatic interactions between charged polymers, the principle can be extended to covalent bonding on functionalized surfaces. A this compound SAM can be derivatized to introduce a reactive group, which then serves as an anchor for the first layer of a multilayer assembly. For example, the hydroxyl groups can be activated to react with the amino groups of a polymer, which in turn can be further functionalized for the deposition of subsequent layers.

The construction of multilayered polyelectrolyte architectures can also be achieved through the alternate adsorption of polyelectrolytes on a charged surface. A this compound SAM can be modified to introduce charged functional groups, such as carboxylates or amines, which can then initiate the LbL deposition process.

Bioconjugation Chemistries on this compound Modified Surfaces

The ability to immobilize biomolecules on surfaces is crucial for the development of biosensors, biocompatible materials, and platforms for studying biological interactions. This compound SAMs provide an excellent starting point for bioconjugation due to the reactivity of the terminal hydroxyl groups.

A common strategy for bioconjugation involves a two-step process. First, the hydroxyl-terminated surface is activated or modified to introduce a more reactive functional group. For example, the surface can be treated to introduce aldehyde groups, which can then react with the primary amines of proteins (e.g., lysine (B10760008) residues) to form covalent imine bonds. nih.govnih.gov

Another widely used approach is the biotin-streptavidin system. The hydroxyl groups of the this compound SAM can be chemically modified to attach biotin (B1667282) molecules. The resulting biotinylated surface can then specifically and strongly bind streptavidin, a protein with an exceptionally high affinity for biotin. nih.govresearchgate.net This forms a stable platform for the subsequent immobilization of biotinylated biomolecules. In a study using binary SAMs of this compound and a biotinylated thiol, the amount of surface-bound streptavidin was found to be dependent on the fraction of the biotinylated component in the monolayer. nih.gov The solvent used during the SAM formation also significantly influenced the incorporation of the biotinylated thiol and, consequently, the streptavidin binding capacity. nih.gov

| Bioconjugation Strategy | Description | Key Molecules | Reference |

|---|---|---|---|

| Aldehyde Chemistry | Activation of hydroxyl groups to aldehydes for reaction with protein amines. | This compound, Oxidizing agents, Proteins (e.g., IgG) | nih.govnih.gov |

| Biotin-Streptavidin Interaction | Biotinylation of the SAM surface for high-affinity binding of streptavidin. | This compound, Biotin derivatives, Streptavidin | nih.govresearchgate.net |

Patterning and Lithographic Approaches for Spatially Resolved Surface Engineering

Creating spatially defined patterns of different chemical functionalities on a surface is essential for applications such as microarrays, biosensors, and the fabrication of nanoelectronic devices. This compound SAMs can be patterned using a variety of lithographic techniques.

Microcontact Printing (μCP) is a soft lithography technique that uses a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "ink" molecules onto a substrate. nih.gov In the context of this compound, the molecule itself can be used as the ink to create patterned SAMs on a gold surface. Alternatively, a complete SAM of this compound can be patterned by printing a second thiol onto the bare regions of a pre-patterned gold substrate.

Dip-Pen Nanolithography (DPN) is a scanning probe-based technique that uses an atomic force microscope (AFM) tip as a "pen" to directly write patterns of molecules onto a surface with nanoscale resolution. harvard.edu Alkanethiols, including those with functional groups like hydroxyls, are common "inks" for DPN on gold substrates. harvard.edu This technique allows for the precise placement of this compound molecules in predefined patterns, enabling the fabrication of complex nanostructures.

Photolithography can also be employed to pattern this compound SAMs. This technique involves the use of a photomask to selectively expose the SAM to ultraviolet (UV) light. The UV irradiation can induce photochemical reactions that alter the terminal groups or lead to the desorption of the molecules in the exposed areas. The patterned surface can then be backfilled with a different thiol to create a multicomponent SAM.

Chemical Lift-Off Lithography (CLL) is a subtractive patterning technique where a plasma-activated PDMS stamp is used to selectively remove molecules from a pre-formed SAM. semi.ac.cnnih.gov This method has been shown to be effective for hydroxyl-terminated alkanethiols. semi.ac.cnnih.gov The covalent interactions between the activated stamp and the hydroxyl groups are strong enough to lift off the thiol molecules, and in some cases even gold atoms from the substrate, creating a patterned SAM with high fidelity. semi.ac.cnnih.gov

| Lithographic Technique | Principle | Resolution |

|---|---|---|

| Microcontact Printing (μCP) | Transfer of molecules from a patterned elastomeric stamp. | Micrometer to sub-micrometer |

| Dip-Pen Nanolithography (DPN) | Direct writing of molecules using an AFM tip. | Nanometer |

| Photolithography | Patterned exposure to UV light through a photomask. | Micrometer to sub-micrometer |

| Chemical Lift-Off Lithography (CLL) | Subtractive removal of molecules using an activated stamp. | Nanometer to millimeter |

Applications of 16 Mercapto 1 Hexadecanol in Nanotechnology

Fabrication of Nanostructured Surfaces and Architectures

The ability of 16-Mercapto-1-hexadecanol to form well-ordered, dense monolayers on surfaces like gold is fundamental to its use in creating intricate nanoscale patterns and architectures. frontierspecialtychemicals.com These structured surfaces are pivotal for developing advanced materials and devices with tailored functionalities.

Nanolithography Techniques (e.g., Dip-Pen Nanolithography)

This compound is a key "ink" molecule used in Dip-Pen Nanolithography (DPN), a direct-write technique that employs an atomic force microscope (AFM) tip to deposit molecules onto a substrate with high precision. In this process, the AFM tip is coated with this compound and then brought into contact with a gold surface. The thiol groups of the molecules readily bind to the gold, forming a stable SAM in the desired pattern. This method allows for the creation of features with resolutions down to the nanometer scale, enabling the fabrication of nanoarrays for applications in biosensing and nanoelectronics.

| Nanolithography Technique | Role of this compound | Key Research Findings |

| Dip-Pen Nanolithography (DPN) | Acts as a molecular ink for direct-write patterning on gold substrates. | Enables the creation of nanoscale patterns for high-density data storage, biosensors, and molecular electronics. |

Patterned Colloidal Deposition and Assembly

The chemical patterning of surfaces using this compound SAMs provides a powerful method for directing the assembly of colloidal particles. By creating regions with different surface energies—hydrophilic areas from the hydroxyl-terminated SAMs and hydrophobic areas from other functionalized thiols—the deposition of colloids can be precisely controlled. This technique relies on electrostatic and capillary forces to guide the particles to specific locations on the substrate. harvard.edu The resulting ordered colloidal arrays are of significant interest for the fabrication of photonic crystals, sensors, and other functional materials. harvard.edu

Engineering of Nanoparticle Interfaces

The surface chemistry of nanoparticles dictates their behavior and functionality. This compound is extensively used to modify the surfaces of nanoparticles, particularly those made of gold, to enhance their stability, introduce new functionalities, and control their interactions with their environment.

Surface Functionalization of Gold Nanoparticles and Colloids

The strong affinity between the thiol group of this compound and gold surfaces makes it an excellent choice for the functionalization of gold nanoparticles (AuNPs). frontierspecialtychemicals.com The resulting SAM provides a stable and protective coating that prevents aggregation and precipitation of the nanoparticles in solution. Furthermore, the exposed hydroxyl groups on the nanoparticle surface serve as versatile anchor points for the attachment of a wide range of molecules, including drugs, proteins, and DNA, thereby enabling the development of targeted drug delivery systems and advanced diagnostic tools.

Controlled Assembly of Heterostructured Nanomaterials (e.g., Carbon Nanotube-Nanocrystal Heterostructures, Au-Fe3O4 Nanoparticles)

This compound plays a critical role as a molecular linker in the construction of complex heterostructured nanomaterials. For instance, it can be used to functionalize the surface of carbon nanotubes, allowing for the subsequent attachment of nanocrystals to create hybrid materials with unique optical and electronic properties. In the synthesis of Au-Fe3O4 nanoparticle heterodimers, this compound can modify the surface of the iron oxide nanoparticles, facilitating the controlled growth of a gold domain. These heterostructures, combining magnetic and plasmonic properties, have potential applications in biomedical imaging and therapy.

| Heterostructured Nanomaterial | Role of this compound | Resulting Properties and Applications |

| Carbon Nanotube-Nanocrystal | Surface functionalization of carbon nanotubes to anchor nanocrystals. | Hybrid materials with combined electrical and optical properties for nanoelectronics and sensing. |

| Au-Fe3O4 Nanoparticles | Surface modification of Fe3O4 nanoparticles to direct the assembly of gold nanoparticles. | Multifunctional nanoparticles with both magnetic and plasmonic properties for targeted drug delivery and bio-imaging. |

Biocompatible Nanoparticle Systems Through SAM Functionalization

For nanoparticles to be used in biological systems, their surfaces must be rendered biocompatible to avoid clearance by the immune system. The hydrophilic surface created by a SAM of this compound helps to reduce the non-specific adsorption of proteins, a critical step in improving the in vivo circulation time of nanoparticles. The hydroxyl terminals can be further modified with biocompatible polymers, such as polyethylene (B3416737) glycol (PEG), to create a "stealth" coating that further enhances their biocompatibility and stability in biological fluids. This strategy is fundamental to the design of effective nanoparticle-based therapeutics and diagnostics.

Directed Growth of Crystalline Materials at Functionalized Interfaces (e.g., Calcite)

The precise control over the nucleation and growth of crystalline materials at interfaces is a cornerstone of advanced materials science and nanotechnology. Self-assembled monolayers (SAMs) of functionalized alkanethiols, such as this compound, provide a versatile platform for directing the crystallization of inorganic materials like calcite (CaCO₃). The terminal functional group of the SAM plays a critical role in mediating the interactions between the organic surface and the inorganic ions in solution, thereby influencing crystal nucleation, orientation, and polymorphism.

Research has demonstrated that SAMs terminating in hydroxyl (-OH), carboxyl (-COOH), and other functional groups can actively induce the nucleation of calcite. acs.org In contrast, inert surfaces, such as those terminated with methyl (-CH₃) groups, tend to inhibit nucleation. acs.org The hydroxyl-terminated surface of a this compound SAM presents a chemically active interface that can interact with calcium and carbonate ions, facilitating the initial stages of crystal formation.

A seminal study on the oriented growth of calcite controlled by SAMs of ω-terminated alkanethiols on gold and silver substrates revealed the profound influence of the terminal functional group on the crystallographic orientation of the resulting crystals. acs.org For SAMs terminating in hydroxyl groups on a gold substrate (OH/Au), the calcite crystals were found to nucleate preferentially from the (104) crystallographic plane. acs.org This face-selective nucleation is attributed to the specific geometric and chemical complementarity between the arrangement of the hydroxyl groups on the SAM surface and the arrangement of ions in that particular crystal plane of calcite. acs.org The high degree of orientational uniformity, with 97–100% of crystals being oriented for well-ordered SAMs, underscores the efficacy of the functionalized interface in directing crystal growth. acs.org

The table below summarizes the findings on the face-selective nucleation of calcite on various functionalized SAMs, highlighting the role of the terminal group.

| SAM Terminal Group | Substrate | Predominant Calcite Nucleation Plane | Nucleation Activity |

| Hydroxyl (-OH) | Gold (Au) | (104) | Active |

| Hydroxyl (-OH) | Silver (Ag) | (103) | Active |

| Carboxylate (-CO₂⁻) | Gold (Au) | (015) | Active |

| Carboxylate (-CO₂⁻) | Silver (Ag) | (012) | Active |

| Sulfonate (-SO₃⁻) | Gold (Au) | (1012) | Active |

| Phosphate (-PO₃²⁻) | Gold (Au) | Family of planes at 24° to c-axis | Active |

| Methyl (-CH₃) | Gold (Au) / Silver (Ag) | - | Inhibited |

This table is based on data from a study on the oriented nucleation of calcite controlled by self-assembled monolayers of ω-terminated alkanethiols. acs.org

Metal-Organic Framework (MOF) Thin Film Growth on Patterned SAMs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and sensing. kit-technology.de The integration of MOFs into devices often requires their growth as thin films on various substrates. Patterned self-assembled monolayers of molecules like this compound are instrumental in achieving site-selective and oriented growth of MOF thin films. beilstein-journals.orgnih.gov The chemical functionality of the SAM surface acts as a template, directing the nucleation and subsequent layer-by-layer growth of the MOF structure. nih.gov

The layer-by-layer (LBL) or liquid-phase epitaxy (LPE) method is a common technique for growing MOF thin films on functionalized surfaces. kit-technology.denih.gov This process involves the sequential immersion of the SAM-coated substrate into solutions containing the metal ions and the organic linkers that constitute the MOF. nih.gov The terminal functional groups of the SAM, such as the hydroxyl groups of this compound, play a crucial role in anchoring the initial layer of the MOF and directing its crystallographic orientation. beilstein-journals.orgnih.gov

Research has shown that the choice of the terminal group on the SAM can dictate the growth direction of the MOF film. nih.gov For instance, in the case of the well-known MOF, HKUST-1 ([Cu₃(BTC)₂]), its growth orientation differs on carboxyl-terminated SAMs compared to hydroxyl-terminated SAMs. nih.gov On a hydroxyl-terminated surface, HKUST-1 has been observed to grow along the (111) orientation. nih.gov This controlled, oriented growth is critical for optimizing the properties and performance of MOF-based devices.

Patterning of the SAMs allows for the fabrication of spatially defined MOF structures. beilstein-journals.org Techniques such as microcontact printing or nanografting can be used to create regions with different terminal functionalities on a single substrate. kit-technology.debeilstein-journals.org When this patterned substrate is subjected to the LBL growth process, the MOF will selectively grow only on the areas functionalized with an appropriate nucleating group (like -OH or -COOH), while areas with inert functionalities (like -CH₃) will prevent MOF deposition. beilstein-journals.org This enables the creation of intricate MOF patterns with high resolution.

The following table summarizes the influence of SAM termination on the growth of a representative MOF, HKUST-1.

| SAM Terminal Group | Effect on MOF Growth | Resulting MOF Orientation (HKUST-1) |

| Hydroxyl (-OH) | Promotes nucleation and growth | (111) |

| Carboxylate (-COOH) | Promotes nucleation and growth | (100) |

| Pyridine | Promotes nucleation and growth | Varies with MOF system |

| Methyl (-CH₃) | Inhibits MOF deposition | No growth |

This table is compiled from findings on the layer-by-layer growth of MOFs on functionalized surfaces. beilstein-journals.orgnih.gov

Applications of 16 Mercapto 1 Hexadecanol in Biosensing and Biomaterials

Immobilization of Biomolecules on 16-Mercapto-1-hexadecanol SAMs

The creation of stable and functional interfaces between biological molecules and synthetic surfaces is a cornerstone of modern biotechnology. SAMs formed from this compound provide an ideal foundation for the controlled attachment of biomolecules, enabling the development of highly sensitive and specific biosensors.

DNA and Nucleic Acid Immobilization for Biosensor Development

The immobilization of single-stranded DNA (ssDNA) probes onto a transducer surface is a critical step in the fabrication of DNA biosensors. Self-assembled monolayers of alkanethiols, including this compound, on gold surfaces provide a robust and versatile platform for this purpose. The terminal hydroxyl groups of this compound can be activated to covalently bind to modified DNA probes, ensuring a stable and oriented immobilization that is essential for efficient hybridization with target DNA sequences.

In the context of electrochemical DNA biosensors, the insulating properties of the alkanethiol monolayer are crucial. Mixed monolayers, often incorporating a shorter thiol like 6-mercapto-1-hexanol (B159029) (MCH) alongside the DNA probe, help to control the probe density and minimize non-specific interactions, thereby enhancing the sensitivity and selectivity of the sensor. While specific studies detailing the exclusive use of this compound for DNA immobilization are not extensively documented in the provided search results, the principles of SAM-based DNA sensor fabrication are well-established. The longer chain length of this compound would be expected to form a more densely packed and stable monolayer compared to shorter chain thiols, potentially offering advantages in terms of sensor stability and shelf-life. The development of such sensors is pivotal for the rapid and sensitive detection of specific nucleic acid sequences for applications ranging from clinical diagnostics to environmental monitoring.

Protein and Peptide Adsorption Mechanisms on Modified Surfaces

The interaction of proteins and peptides with solid surfaces is a complex phenomenon governed by a variety of forces, including hydrophobic, electrostatic, and van der Waals interactions. The surface properties of a material dictate the extent and nature of protein adsorption, which is a critical consideration in the design of biomedical implants, biosensors, and other biotechnological devices.

The conformation of adsorbed proteins is also heavily influenced by the surface chemistry. On some surfaces, proteins may undergo conformational changes upon adsorption, which can affect their biological activity. The well-ordered and relatively inert nature of a this compound SAM can help to minimize denaturation and preserve the native structure and function of immobilized proteins. This is particularly important for applications such as immunoassays, where the specific binding activity of antibodies must be retained.

Furthermore, the ability to create mixed SAMs by co-adsorbing this compound with other thiols allows for the fine-tuning of surface properties. For instance, mixing with a carboxyl-terminated thiol can introduce a negative charge, which can be used to electrostatically attract or repel specific proteins. This level of control over surface chemistry is instrumental in directing protein and peptide adsorption for specific applications.

Biotinylated Systems for Specific Streptavidin Binding

The high-affinity interaction between biotin (B1667282) and streptavidin is widely exploited in various biotechnological applications for the specific and stable immobilization of biomolecules. The creation of biotinylated surfaces is a key step in harnessing this powerful biological recognition system. Binary self-assembled monolayers (SAMs) on gold, composed of this compound and a biotinylated thiol derivative, provide an effective platform for the controlled presentation of biotin groups and the subsequent binding of streptavidin.

In these binary SAMs, this compound acts as a spacer molecule, diluting the surface density of the biotinylated thiol. This is crucial for ensuring that the bound streptavidin molecules, which are relatively large, have sufficient space to bind without steric hindrance, thereby maximizing the binding capacity of the surface. The hydroxyl-terminated surface of the this compound also helps to minimize non-specific protein adsorption, leading to a higher signal-to-noise ratio in biosensor applications.

Research has shown that the ratio of the two thiol components in the SAM preparation solution significantly influences the amount of streptavidin that can be immobilized. For instance, a study using quartz crystal microbalance with dissipation monitoring (QCM-D) demonstrated that even marginal fractions of a biotinylated thiol in a chloroform (B151607) solution with this compound can lead to the formation of a complete streptavidin monolayer. nih.gov The choice of solvent during SAM formation also plays a critical role, with chloroform leading to a higher incorporation of the biotinylated thiol into the SAM compared to ethanol (B145695). nih.gov

| Thiol I | Thiol II | Solvent | (n(I)/n(II)) in Solution | Max. Streptavidin Binding (ng/cm²) |

| This compound | N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide | Chloroform | ~1000 | ~400 |

| This compound | N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide | Ethanol | ~50 | Not specified to reach max. |

This ability to precisely control the surface density of biotin and subsequently the amount of immobilized streptavidin is fundamental for the development of various biosensors and bioassays where streptavidin acts as a versatile linker for attaching other biotinylated molecules of interest.

Engineering Protein-Resistant Surfaces for Biomedical Applications

The non-specific adsorption of proteins onto material surfaces, a phenomenon known as biofouling, is a major challenge in the development of biomedical devices and implants. Biofouling can lead to a loss of device function, trigger an inflammatory response, and promote bacterial adhesion. Consequently, there is a significant research effort focused on the development of surfaces that can resist protein adsorption.

Strategies for Minimizing Non-Specific Protein Adsorption and Biofouling

A common and effective strategy to prevent non-specific protein adsorption is the creation of hydrophilic surfaces that can form a tightly bound hydration layer. This layer acts as a physical and energetic barrier, preventing proteins from reaching and adsorbing onto the underlying surface. Self-assembled monolayers of this compound, with their terminal hydroxyl groups, contribute to the formation of such a hydrated layer.

Mixed SAMs, where this compound is combined with other molecules, are particularly effective in resisting protein adsorption. For example, the incorporation of oligo(ethylene glycol) (OEG) or poly(ethylene glycol) (PEG) terminated thiols into a this compound monolayer can significantly enhance its protein-resistant properties. The flexible and hydrophilic PEG chains create a dense, brush-like layer that sterically hinders the approach of proteins.

Furthermore, controlling the surface charge is another important strategy. By creating mixed SAMs of this compound and a charged thiol, such as 16-mercaptohexadecanoic acid, the surface potential can be tuned to repel proteins with a similar charge. This electrostatic repulsion can be a powerful tool in preventing the initial stages of biofouling. The combination of hydration, steric hindrance, and electrostatic repulsion provides a multi-faceted approach to the design of robust and effective protein-resistant surfaces for a wide range of biomedical applications.

Role of Surface Charge and Polymer Coatings (e.g., PEI-PEG, PLL-PEG) on Protein Resistance

The modification of surfaces with polymer coatings is a highly effective strategy for preventing protein adsorption. Copolymers such as poly(ethylene imine)-graft-poly(ethylene glycol) (PEI-PEG) and poly(L-lysine)-graft-poly(ethylene glycol) (PLL-PEG) are particularly interesting in this regard. These copolymers consist of a positively charged backbone (PEI or PLL) that can be electrostatically adsorbed onto a negatively charged surface, and PEG side chains that extend into the surrounding aqueous environment to create a protein-resistant layer.

Mixed self-assembled monolayers (SAMs) of this compound and 16-mercaptohexadecanoic acid on gold provide an excellent platform for controlling the surface charge and subsequently the adsorption of these copolymers. By varying the ratio of the two alkanethiols, the negative surface charge can be systematically adjusted. nih.govresearchgate.net

Studies have shown that the amount of adsorbed PEI-PEG and PLL-PEG increases with increasing negative surface charge. nih.govresearchgate.net However, the best protein resistance is not necessarily achieved at the highest copolymer coverage. Instead, optimal protein resistance is often found at an intermediate surface charge where there is a charge neutralization between the copolymer and the underlying SAM. nih.govresearchgate.net This suggests that a well-packed and neutral copolymer layer is most effective at preventing protein adsorption.

| Copolymer | Underlying SAM Composition | Surface Charge | Protein Resistance |

| PEI-PEG | Mixed 16-mercaptohexadecanoic acid and this compound | Varied (negative) | Good |

| PLL-PEG | Mixed 16-mercaptohexadecanoic acid and this compound | Varied (negative) | Better than PEI-PEG |

Research has also indicated that PLL-PEG covered surfaces exhibit better protein resistance compared to PEI-PEG covered surfaces. nih.govresearchgate.net This highlights the importance of the specific chemical nature of the polymer backbone in addition to the presence of the protein-repellent PEG chains. The ability to engineer surfaces with controlled charge and subsequent polymer coatings using this compound-based SAMs is a powerful tool for the development of advanced biomaterials with enhanced biocompatibility.

Interfacial Enzymatic Reaction Kinetics and Mechanistic Studies on SAM-Modified Electrodes

The study of enzymatic reactions at interfaces is crucial for understanding biological processes and for the development of enzyme-based biosensors. Self-assembled monolayers provide a powerful platform for these studies by immobilizing enzyme substrates at a controlled density on an electrode surface.

In one key study, the kinetics of the enzyme cutinase, a serine esterase, were investigated on a SAM presenting a 4-hydroxyphenyl valerate (B167501) substrate. The reaction could be monitored in real-time using cyclic voltammetry, which detects the redox-active hydroquinone (B1673460) product. This method allows for the determination of kinetic parameters like kcat/KM based on the Michaelis-Menten formalism. researchgate.net

A significant finding from this research was the effect of the SAM's background alkanethiol chain length on the enzymatic reaction rate. The study compared monolayers formed from different length mercapto-alcohols, including 6-mercapto-1-hexanol (C6), 8-mercapto-1-octanol (B1609981) (C8), 11-mercapto-1-undecanol (B1218877) (C11), and this compound (C16). It was observed that the enzymatic reaction on the C16 monolayer was too slow to obtain kinetic data. nih.gov This suggests that the long, densely packed alkyl chains of the this compound SAM may sterically hinder the enzyme's access to the substrate molecules.

| Background Alkanethiol | Alkyl Chain Length | Observed Reaction Rate with Cutinase |

|---|---|---|

| 6-Mercapto-1-hexanol | C6 | Measurable kinetic data obtained |

| 8-Mercapto-1-octanol | C8 | Kinetic data similar to C6 monolayer |

| This compound | C16 | Reaction was too slow to obtain kinetic data nih.gov |

These mechanistic studies highlight the critical role of the SAM structure in modulating enzyme activity at an interface. The long alkyl chain of this compound, while contributing to monolayer stability, can be a limiting factor for certain enzymatic assays where close proximity between the enzyme and the surface-bound substrate is required.

Development of Advanced Biosensor Platforms

The ability to create well-defined and stable surfaces makes this compound a valuable component in the construction of advanced biosensor platforms. Its primary role is to form a robust base layer that can immobilize biorecognition elements while resisting non-specific adsorption of other molecules from the sample matrix.

In electrochemical biosensors, the interface between the electrode and the biological sample is of paramount importance. SAMs formed from this compound on gold electrodes create a highly organized and insulating layer. The terminal hydroxyl groups render the surface hydrophilic, which is known to reduce the non-specific adsorption of proteins, a phenomenon that often plagues biosensor performance in complex biological fluids like serum. nih.govmdpi.com

This anti-fouling property is critical for maintaining the sensitivity and specificity of the biosensor. By preventing unwanted proteins from binding to the electrode surface, the target analyte has clear access to the immobilized bioreceptors. While shorter chain thiols like 6-mercapto-1-hexanol are often used to "backfill" biosensor surfaces, longer chains like this compound can provide a more stable and defect-free monolayer, which is crucial for the long-term stability of the sensor. mdpi.com The hydroxyl terminus also provides a convenient chemical handle for the covalent attachment of bioreceptors, such as antibodies or enzymes, after activation.

Optical biosensors, such as those based on long-period fiber gratings (LPGs), detect changes in the refractive index at the sensor surface when a target molecule binds. nih.govresearchgate.net For these sensors to be effective in immuno-diagnostics, antibodies must be reliably immobilized on the fiber surface.

The functionalization of the LPG surface is a critical step in the fabrication of these biosensors. nih.gov A common strategy involves coating the optical fiber with a thin layer of gold, which can then be modified with a SAM of this compound. This process creates a biocompatible and functionalizable surface. The terminal hydroxyl groups of the SAM can be activated using standard chemistries to covalently bind antibodies specific to the target antigen. This approach provides a stable and oriented immobilization of the bioreceptor, which is essential for sensitive and reproducible detection. The use of a well-ordered SAM, such as that formed by this compound, ensures a uniform surface for antibody attachment, leading to more reliable sensor performance in diagnostic applications. aston.ac.uk

Biomaterials Surface Modification for Enhanced Biocompatibility and Biointerface Control

The interaction between a biomaterial and the surrounding biological environment is dictated by the material's surface properties. nih.gov Unwanted protein adsorption and subsequent cell adhesion can lead to implant failure, inflammation, and thrombosis. Surface modification is therefore a critical strategy for improving the biocompatibility of medical devices.

Self-assembled monolayers of this compound are highly effective in creating bio-inert surfaces. The hydroxyl-terminated SAM presents a hydrophilic surface that strongly binds water molecules, creating a physical and energetic barrier to protein adsorption. nih.gov This resistance to protein fouling is the first and most critical step in preventing subsequent cellular responses. By minimizing the initial protein layer, the SAM effectively "hides" the underlying biomaterial from the body's immune system.

This ability to control the biointerface is crucial for a range of medical implants. For blood-contacting devices, such as stents or catheters, a surface that resists protein adsorption can significantly reduce the risk of clot formation. For other applications, preventing cell adhesion is desirable to avoid the formation of fibrous capsules that can isolate an implant from the surrounding tissue. The use of this compound provides a simple and effective method to impart these desirable properties to a variety of biomaterials that can be coated with gold.

| Property | Description | Application Benefit |

|---|---|---|

| Surface Chemistry | Terminal hydroxyl (-OH) groups | Creates a hydrophilic, protein-resistant surface nih.gov |

| Monolayer Structure | Densely packed, quasi-crystalline due to long (C16) alkyl chains | High stability and low defect density, enhancing long-term performance |

| Biological Interaction | Resists non-specific adsorption of proteins and cells | Enhanced biocompatibility, reduced fouling, and controlled cellular response nih.gov |

| Functionalization | Hydroxyl groups can be activated for covalent linkage of biomolecules | Allows for specific attachment of bioreceptors for biosensing or bioactive molecules |

Electrochemical Investigations of 16 Mercapto 1 Hexadecanol Modified Interfaces

Cyclic Voltammetry for Redox Center Studies on SAM-Coated Electrodes